Acetamide, N-[(4-formylphenyl)sulfonyl]-
CAS No.:
Cat. No.: VC19053579
Molecular Formula: C9H9NO4S
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide, N-[(4-formylphenyl)sulfonyl]- -](/images/structure/VC19053579.png)
Specification
Molecular Formula | C9H9NO4S |
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Molecular Weight | 227.24 g/mol |
IUPAC Name | N-(4-formylphenyl)sulfonylacetamide |
Standard InChI | InChI=1S/C9H9NO4S/c1-7(12)10-15(13,14)9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12) |
Standard InChI Key | SPGVYJJISCFDBM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, N-[(4-formylphenyl)sulfonyl]acetamide, reflects its core structure:
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Acetamide backbone: CH₃CONH–
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Sulfonyl bridge: –SO₂–
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4-Formylphenyl group: A benzene ring with a formyl (–CHO) substituent at the para position.
The molecular formula is inferred as C₁₀H₁₀N₂O₄S based on structural analogs such as N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide (C₁₄H₁₂N₂O₅S) and N-(4-sulfamoylphenyl)acetamide (C₈H₁₀N₂O₃S) . The formyl group introduces distinct electronic and steric effects compared to nitro or sulfamoyl substituents, influencing reactivity and intermolecular interactions.
Crystallographic and Conformational Insights
While no direct crystal structure data exist for N-[(4-formylphenyl)sulfonyl]acetamide, studies on related sulfonamides reveal key conformational trends:
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Torsional angles: In N-(4-sulfamoylphenyl)acetamide, the acetamide group forms a dihedral angle of 15.59° with the benzene ring, while the sulfonamide group adopts a near-perpendicular orientation (109.4° torsion angle) . Similar distortions are expected in the title compound due to steric and electronic interactions between the formyl group and sulfonyl moiety.
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Hydrogen bonding: Sulfonamide and acetamide groups participate in N–H⋯O interactions, forming supramolecular architectures such as tubes or chains . The formyl group may introduce additional C–H⋯O hydrogen bonds or π–π stacking interactions, as observed in N-phenyl-2-(phenylsulfanyl)acetamide .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-[(4-formylphenyl)sulfonyl]acetamide can be extrapolated from methods used for analogous compounds:
Route 1: Sulfonation of 4-Formylacetanilide
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Starting material: 4-Formylacetanilide (synthesized via acetylation of 4-aminobenzaldehyde).
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Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl group.
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Workup: Hydrolysis and purification yield the target compound.
Reaction equation:
This route mirrors the synthesis of N-(4-sulfamoylphenyl)acetamide, where sulfanilamide reacts with acetyl chloride in pyridine .
Route 2: Direct Coupling of 4-Formylbenzenesulfonyl Chloride
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Sulfonyl chloride preparation: 4-Formylbenzenesulfonyl chloride synthesized via chlorosulfonation of 4-formylbenzene.
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Amidation: Reaction with acetamide or acetylamine in the presence of a base (e.g., pyridine or triethylamine).
Reaction equation:
This method aligns with protocols for synthesizing N-phenyl-2-(phenylsulfanyl)acetamide, where sulfonylguanidine derivatives react with chloroacetamides .
Optimization Challenges
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Formyl group sensitivity: The aldehyde functionality may undergo undesired oxidation or side reactions under acidic or high-temperature conditions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the pure product, as demonstrated in analogous syntheses .
Physicochemical Properties
Estimated Physical Constants
Spectroscopic Characteristics
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